molecular formula C5H9F2NO2 B13502019 Methyl 2,2-difluoro-3-(methylamino)propanoate

Methyl 2,2-difluoro-3-(methylamino)propanoate

Cat. No.: B13502019
M. Wt: 153.13 g/mol
InChI Key: AKGIHJFDTXVPRM-UHFFFAOYSA-N
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Description

Methyl 2,2-difluoro-3-(methylamino)propanoate is a versatile chemical compound with a wide range of applications in scientific research. This compound is known for its unique properties, which make it valuable in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-difluoro-3-(methylamino)propanoate typically involves the reaction of 2,2-difluoro-3-(methylamino)propanoic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, along with advanced equipment to maintain the required reaction conditions. The product is then purified using techniques such as distillation and crystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-difluoro-3-(methylamino)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .

Scientific Research Applications

Methyl 2,2-difluoro-3-(methylamino)propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2,2-difluoro-3-(methylamino)propanoate exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,2-difluoro-3-(methylamino)propanoate is unique due to its difluoro substitution, which imparts distinct chemical and physical properties. This makes it more reactive in certain chemical reactions and provides specific advantages in research applications compared to its analogs .

Properties

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

methyl 2,2-difluoro-3-(methylamino)propanoate

InChI

InChI=1S/C5H9F2NO2/c1-8-3-5(6,7)4(9)10-2/h8H,3H2,1-2H3

InChI Key

AKGIHJFDTXVPRM-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(=O)OC)(F)F

Origin of Product

United States

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